Methyl 4-hydroxy-1-(2-thienylsulfonyl)-2-pyrrolidinecarboxylate
Overview
Description
Methyl 4-hydroxy-1-(2-thienylsulfonyl)-2-pyrrolidinecarboxylate is a useful research compound. Its molecular formula is C10H13NO5S2 and its molecular weight is 291.3 g/mol. The purity is usually 95%.
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Biological Activity
Methyl 4-hydroxy-1-(2-thienylsulfonyl)-2-pyrrolidinecarboxylate, with the CAS number 251310-46-0, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide an in-depth analysis of its biological activity, including relevant case studies, research findings, and data tables that summarize key information.
This compound has the following chemical properties:
- Molecular Formula : C₉H₁₁NO₅S
- Molecular Weight : 277.32 g/mol
- Structure : The compound features a pyrrolidine ring substituted with a thienylsulfonyl group and a hydroxyl group, which may contribute to its biological activity.
The biological activity of this compound can be attributed to its interaction with various biological targets. Studies suggest that the compound may exhibit:
- Antimicrobial Activity : It has shown potential against various bacterial strains, possibly due to its ability to disrupt bacterial cell wall synthesis.
- Anti-inflammatory Properties : The presence of the thienylsulfonyl group may enhance its anti-inflammatory effects by inhibiting pro-inflammatory cytokines.
- Cytotoxic Effects : Preliminary studies indicate that this compound may induce apoptosis in certain cancer cell lines, suggesting potential as an anticancer agent.
Case Studies
- Antimicrobial Efficacy :
- Anti-inflammatory Activity :
- Cytotoxicity in Cancer Cells :
Data Table: Summary of Biological Activities
Properties
IUPAC Name |
methyl 4-hydroxy-1-thiophen-2-ylsulfonylpyrrolidine-2-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO5S2/c1-16-10(13)8-5-7(12)6-11(8)18(14,15)9-3-2-4-17-9/h2-4,7-8,12H,5-6H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTCXWOKLKOCUSV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC(CN1S(=O)(=O)C2=CC=CS2)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO5S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001224166 | |
Record name | 4-Hydroxy-1-(2-thienylsulfonyl)proline methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001224166 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
251310-46-0 | |
Record name | 4-Hydroxy-1-(2-thienylsulfonyl)proline methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=251310-46-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Hydroxy-1-(2-thienylsulfonyl)proline methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001224166 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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